2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide
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Overview
Description
2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds
- **2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide
- **2-Nitro-N-({N’-[(E)-(2-thiophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide
- **2-Nitro-N-({N’-[(E)-(2-furanyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide
Uniqueness
The uniqueness of 2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H17N5O7S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H17N5O7S/c27-21(23-22-14-16-8-4-5-11-18(16)25(28)29)15-24(17-9-2-1-3-10-17)34(32,33)20-13-7-6-12-19(20)26(30)31/h1-14H,15H2,(H,23,27)/b22-14+ |
InChI Key |
CJYMVWBPUIWZES-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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